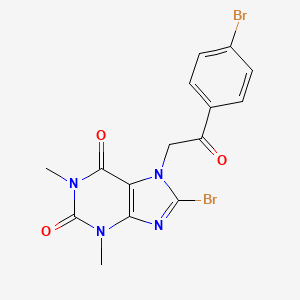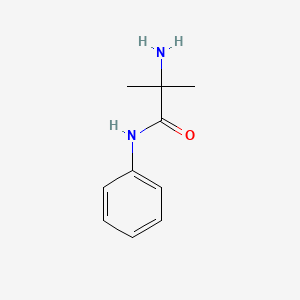![molecular formula C11H15NO2 B3250057 Ethyl 2-[3-(methylamino)phenyl]acetate CAS No. 200214-39-7](/img/structure/B3250057.png)
Ethyl 2-[3-(methylamino)phenyl]acetate
概要
説明
Ethyl 2-[3-(methylamino)phenyl]acetate is a chemical compound with the CAS Number: 200214-39-7 . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of this compound involves the use of N-methyl-3-ethoxycarbonylmethylaniline, sodium hydrogencarbonate, water, and ethyl 2-bromomethylbenzoate . The resulting product is N-methyl-N-(2-ethoxycarbonylbenzyl)-3-ethoxycarbonylmethylaniline .Molecular Structure Analysis
The IUPAC name for this compound is ethyl [3-(methylamino)phenyl]acetate . The InChI code is 1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the sources retrieved.作用機序
Target of Action
As an ester, it may interact with various enzymes and proteins that metabolize or bind to esters .
Mode of Action
Ethyl 2-[3-(methylamino)phenyl]acetate, being an ester, can undergo various chemical reactions. Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including hydrolysis and trans-esterification . These reactions can affect various biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
As an ester, it is likely to be absorbed and distributed in the body, metabolized (possibly through hydrolysis or trans-esterification), and eventually excreted . These properties can impact the compound’s bioavailability.
実験室実験の利点と制限
Ethyl 2-[3-(methylamino)phenyl]acetatee has several advantages for use in laboratory experiments. It has a well-characterized mechanism of action and can be used to study the effects of amphetamines on the central nervous system. However, its usage is limited due to its potential for abuse and addiction. It is also difficult to obtain due to its classification as a controlled substance.
将来の方向性
There are several future directions for the study of Ethyl 2-[3-(methylamino)phenyl]acetatee. It can be used to study the effects of amphetamines on different cognitive functions, such as learning and decision-making. It can also be used to study the long-term effects of amphetamine usage on the brain and behavior. Additionally, Ethyl 2-[3-(methylamino)phenyl]acetatee can be used as a starting point for the development of new drugs that target the dopamine and norepinephrine systems.
科学的研究の応用
Ethyl 2-[3-(methylamino)phenyl]acetatee has been used in scientific research as a tool to study the effects of amphetamines on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in reward, motivation, and mood regulation. Ethyl 2-[3-(methylamino)phenyl]acetatee has also been used to study the effects of amphetamines on cognitive function, such as attention, memory, and decision-making.
Safety and Hazards
特性
IUPAC Name |
ethyl 2-[3-(methylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCZLEHZJPOLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200214-39-7 | |
| Record name | ethyl 2-[3-(methylamino)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3249994.png)







![2-[2-[(5-Bromo-4-dodecylthiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3250054.png)



